![molecular formula C14H14N6O3 B2965552 3-((1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034230-12-9](/img/structure/B2965552.png)
3-((1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Pharmaceutical Drug Development
Imidazole derivatives are widely recognized for their therapeutic potential. They form the core structure of many drugs due to their diverse biological activities . The compound could potentially be used in the synthesis of new pharmacological agents, given its structural similarity to other imidazole-based drugs. These could include treatments for conditions such as bacterial infections, inflammatory diseases, and even certain types of cancer.
Antimicrobial Agents
The antimicrobial properties of imidazole derivatives make them candidates for developing new antibiotics and antifungal agents . With increasing antibiotic resistance, there is a pressing need for novel compounds that can act against resistant strains of bacteria and fungi. This compound could be explored for its efficacy in this regard.
Agricultural Chemicals
In agriculture, imidazole derivatives can be used to create pesticides and fungicides . The compound’s potential activity against microbial pathogens could be extended to protect crops from diseases, thereby improving yield and reducing crop loss.
Industrial Applications
Imidazole compounds have applications in various industries, including the manufacture of polymers and electronics . They can be used as curing agents for epoxy resins, which are essential in the production of industrial laminates, coatings, and adhesives.
Environmental Science
The compound’s potential antioxidant properties could be beneficial in environmental science, particularly in the detoxification of pollutants and heavy metals . This application could lead to the development of more effective methods for environmental clean-up and pollution control.
Organic Synthesis
Imidazole derivatives are valuable intermediates in organic synthesis . They can be used to construct complex molecules with high precision, which is crucial in the synthesis of natural products, pharmaceuticals, and other specialized chemicals.
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .
properties
IUPAC Name |
3-[1-(2-oxo-1,3-dihydroimidazole-4-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3/c15-6-10-12(17-4-3-16-10)23-9-2-1-5-20(8-9)13(21)11-7-18-14(22)19-11/h3-4,7,9H,1-2,5,8H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCDRKWXYNHBHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC(=O)N2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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